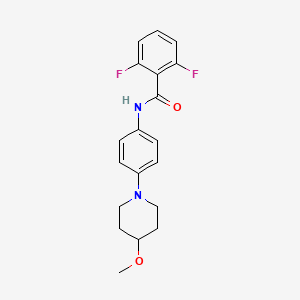

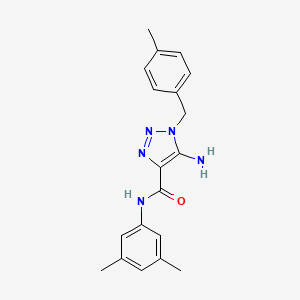

![molecular formula C18H14N4O2 B2410210 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1787905-54-7](/img/structure/B2410210.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyloxazole ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques .科学的研究の応用

Angiotensin II Receptor Antagonists

Research has identified compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide as potent nonpeptide angiotensin II receptor antagonists. These compounds, including a series of N-(biphenylylmethyl)imidazoles, have shown significant antihypertensive effects upon oral administration. The presence of an acidic group at specific positions is crucial for their activity, highlighting their potential in treating hypertension (Carini et al., 1991).

Antiviral Activity

Another application involves the synthesis of imidazo[1,2-a]pyridines, which have been designed and tested as antirhinovirus agents. These compounds show the importance of the imidazo ring and its substitution pattern for antiviral activity, providing a pathway for developing treatments against human rhinovirus infections (Hamdouchi et al., 1999).

Anti-inflammatory and Analgesic Activities

Further research has delved into the anti-inflammatory and analgesic properties of imidazothiazole derivatives. These studies have synthesized new carboxamides carrying the benzoxazole group and investigated their effects, revealing compounds with promising cell viability and potential for treating inflammation and pain (Soyer Can et al., 2021).

作用機序

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities, which suggests that they may interact with various targets in the body .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical processes, suggesting that they may interact with multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known for their broad range of chemical and biological properties, which suggests that they may have favorable pharmacokinetic profiles .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, which suggests that they may be relatively stable under a variety of environmental conditions .

将来の方向性

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-17(18-20-10-15(24-18)12-6-2-1-3-7-12)19-11-16-21-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVZRWMUKQFIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)

![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)

![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)